N-(2-ethylbutyl)-2-fluoroaniline
Description
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2-ethylbutyl)-2-fluoroaniline |
InChI |
InChI=1S/C12H18FN/c1-3-10(4-2)9-14-12-8-6-5-7-11(12)13/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
NLXCRLUVZJGURL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC1=CC=CC=C1F |
Origin of Product |
United States |
Contextual Significance of Fluoroaniline Derivatives in Organic Synthesis
Fluoroaniline (B8554772) derivatives are a cornerstone in the field of organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine into an aniline (B41778) molecule can significantly alter its electronic properties, reactivity, and metabolic stability.
The high electronegativity of fluorine can influence the electron distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. This modulation of reactivity makes halogenated anilines, including fluoroanilines, indispensable intermediates in the synthesis of more complex molecules. For instance, they serve as crucial building blocks for pharmaceuticals, agrochemicals, and specialty chemicals. pubcompare.ai
In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability and bioavailability of drug candidates. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can prolong the half-life of a drug in the body, leading to improved therapeutic efficacy. Fluoroanilines are therefore common precursors in the development of novel pharmaceutical compounds. pubcompare.ainih.govwikipedia.org
Furthermore, the field of materials science utilizes fluoroaniline derivatives in the synthesis of advanced polymers and dyes. The presence of fluorine can enhance the thermal stability and tune the electronic properties of conducting polymers. For example, copolymers of aniline and 4-fluoroaniline (B128567) have been developed to create materials with finely adjustable properties.
The Role of N Substituted Aniline Compounds in Contemporary Chemical Science
N-substituted anilines are a class of organic compounds where one or both hydrogen atoms of the amino group in aniline (B41778) are replaced by other organic substituents. wikipedia.orglibretexts.org This substitution gives rise to a vast array of secondary and tertiary amines with diverse chemical properties and applications. libretexts.org
The synthesis of N-substituted anilines can be achieved through various methods, including the alkylation of anilines. For example, N-methylation of aniline yields N-methylaniline and N,N-dimethylaniline, which are important compounds in the dye industry. wikipedia.org More advanced techniques like the Buchwald-Hartwig coupling or Ullmann reaction can also be employed to form N-aryl bonds. wikipedia.org Recently, methods for the selective one-step synthesis of N,N-disubstituted anilines from cyclohexenone motifs and secondary amines have been developed, highlighting ongoing innovation in their preparation. acs.org
The nature of the substituent on the nitrogen atom significantly influences the basicity and nucleophilicity of the aniline. chemistrysteps.com Electron-donating groups increase the basicity, while electron-withdrawing groups decrease it. chemistrysteps.com This tunability is crucial in controlling the reactivity of these compounds in subsequent chemical transformations.
N-substituted anilines are versatile intermediates in organic synthesis. They are used in the preparation of a wide range of products, from pharmaceuticals to polymers. Their ability to participate in reactions such as electrophilic aromatic substitution and diazotization makes them valuable precursors for creating complex molecular architectures. wikipedia.orgchemistrysteps.com
Overview of Research Trajectories for N 2 Ethylbutyl 2 Fluoroaniline and Analogues
Reductive Amination Strategies for N-Alkylation of Fluoroanilines
Reductive amination is a highly effective method for the N-alkylation of anilines, involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target amine. researchgate.net In the context of synthesizing this compound, this involves the reaction of 2-fluoroaniline with 2-ethylbutanal.
Optimization of Catalytic Systems in Reductive Amination
The choice of catalyst is crucial for the efficiency and selectivity of reductive amination. A variety of catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate this transformation. wikipedia.org
Palladium-based catalysts, such as palladium on carbon (Pd/C), are widely used due to their high activity and selectivity under mild conditions. wikipedia.org For the synthesis of this compound, a Pd/C catalyst in the presence of hydrogen gas would effectively reduce the intermediate imine formed from 2-fluoroaniline and 2-ethylbutanal. Other noble metal catalysts, including those based on platinum and rhodium, also demonstrate high efficacy. organic-chemistry.org
In recent years, more sustainable and cost-effective catalysts based on non-precious metals like nickel and cobalt have gained attention. wikipedia.orgorganic-chemistry.org For instance, amorphous cobalt particles have been shown to catalyze reductive amination with high selectivity. organic-chemistry.org Nickel catalysts, often used in heterogeneous systems, are also effective for the reductive amination of aldehydes and ketones. wikipedia.org
Frustrated Lewis pairs (FLPs) based on boranes like B(C₆F₅)₃ have emerged as potent metal-free catalysts for reductive aminations using hydrosilanes as the reducing agent. unimi.itlancs.ac.uk These systems are notable for their tolerance to moisture and functional groups. unimi.it
Below is a table summarizing various catalytic systems applicable to reductive amination:
| Catalyst System | Reducing Agent | Key Features |
| Pd/C | H₂ | High activity and selectivity, mild conditions. wikipedia.org |
| PtO₂ | H₂ | Effective for a broad range of substrates. |
| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Efficient for reductive amination with anilines. organic-chemistry.org |
| Co particles (amorphous) | H₂ | High selectivity, mild conditions. organic-chemistry.org |
| Ni nanoparticles | Isopropanol (transfer hydrogenation) | Effective for aldehydes. organic-chemistry.org |
| B(C₆F₅)₃ | Hydrosilanes (e.g., Me₂PhSiH) | Metal-free, water-tolerant. unimi.it |
| Aquivion-Fe | NaBH₄ | Recyclable iron-based Lewis acid catalyst. unive.it |
Solvent Effects and Reaction Conditions in N-Alkylation Procedures
The choice of solvent significantly impacts the rate and outcome of reductive amination. The solvent must be compatible with the reactants, catalyst, and reducing agent.
For catalytic hydrogenations, common solvents include alcohols like methanol (B129727) and ethanol, as well as ethers like tetrahydrofuran (B95107) (THF) and dioxane. google.com The selection of an appropriate solvent can also influence the chemoselectivity of the reaction, particularly when using hydride reducing agents. For instance, the use of cyclopentyl methyl ether (CPME), a green solvent, in combination with a delayed addition of methanol has been shown to allow for the chemoselective reductive amination using sodium borohydride. unive.it
In the case of B(C₆F₅)₃-catalyzed reactions, solvents such as o-dichlorobenzene (o-DCB) and CPME have been successfully employed. unimi.it It has been noted that while some reactions may not proceed in solvents like THF or methylene (B1212753) dichloride, ethers such as diethyl ether are effective. google.com
The reaction temperature and pressure are also critical parameters. Catalytic hydrogenations are often carried out at room temperature and atmospheric pressure of hydrogen, although elevated temperatures and pressures can be used to accelerate the reaction. For instance, some cobalt-catalyzed reductive aminations are performed at 80°C and 1-10 bar of hydrogen. organic-chemistry.org
Nucleophilic Substitution Approaches to Fluoroaniline Synthesis
Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the synthesis of functionalized fluoroanilines. This approach relies on the displacement of a leaving group on an aromatic ring by a nucleophile.
Direct Functionalization of 2-Fluoroaniline
Direct functionalization of 2-fluoroaniline can be challenging due to the relatively low reactivity of the C-F bond towards nucleophilic attack unless activated by strongly electron-withdrawing groups. However, under specific conditions, direct amination or alkylation at the nitrogen atom can be achieved.
The reactivity of fluoroaromatics in SNAr reactions is enhanced by the presence of additional fluorine atoms on the ring, which increase the electrophilicity of the carbon atoms. vt.edu The inductive effect of fluorine is most significant from the ortho and meta positions. vt.edu While direct displacement of the fluorine in 2-fluoroaniline by an amine is generally not favored, the amino group of 2-fluoroaniline can act as a nucleophile to displace a leaving group on another molecule.
Arylation Reactions Involving Fluoroaniline Precursors
Arylation reactions provide a powerful tool for constructing C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for the arylation of amines. organic-chemistry.org In this context, 2-fluoroaniline could be coupled with an aryl halide or triflate.
Copper-catalyzed Ullmann-type couplings are also effective for the amination of aryl halides. organic-chemistry.org For example, CuI has been used to catalyze the coupling of aryl bromides with ammonia (B1221849) or hydrazine (B178648) derivatives. organic-chemistry.org
A more recent, metal-free approach involves the use of arynes. nih.gov The reactive aryne intermediate can be trapped by an aniline (B41778) to form a biaryl product via a tandem nucleophilic attack and Smiles-Truce rearrangement. nih.gov
The following table outlines key arylation reactions for aniline synthesis:
| Reaction Name | Catalyst | Reactants | Key Features |
| Buchwald-Hartwig Amination | Palladium complexes | Aryl halide/triflate, Amine | General and widely applicable for C-N bond formation. organic-chemistry.org |
| Ullmann Condensation | Copper salts (e.g., CuI) | Aryl halide, Amine | Often requires higher temperatures. organic-chemistry.org |
| Aryne-Mediated Arylation | - (Metal-free) | Aryne precursor, Aniline | Proceeds via a tandem nucleophilic attack and rearrangement. nih.gov |
Domino Reaction Strategies for Modular Construction of Functionalized Fluoroanilines
Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to molecular synthesis by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.orgwiley.com This strategy is advantageous for its time- and resource-saving nature. rsc.org
A novel four-step domino process has been developed for the synthesis of functionalized ortho-fluoroanilines. chemrxiv.orgrsc.org This metal-free reaction starts from readily available acyclic compounds, specifically fluoro-nitrostyrenes and α,α-dicyanoolefins, to construct the benzene (B151609) ring and install the amine and fluorine groups simultaneously. rsc.org This method provides access to a variety of functionalized ortho-fluoroanilines with yields up to 80% and avoids the selectivity issues often encountered in transition-metal-catalyzed fluorination of anilines. chemrxiv.orgrsc.org
Stereochemical Considerations in the Synthesis of N-Alkyl Fluoroanilines
The synthesis of N-alkyl fluoroanilines, such as this compound, introduces a chiral center if the alkyl group is asymmetric, as is the case with the 2-ethylbutyl group. The presence of this stereocenter necessitates careful consideration of stereochemical control during synthesis to produce a specific enantiomer or diastereomer, which is often crucial for applications in pharmaceuticals and agrochemicals where biological activity is highly dependent on the three-dimensional structure of the molecule.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of N-alkyl fluoroanilines, this is typically achieved through asymmetric catalysis. Transition metal complexes featuring chiral ligands are instrumental in this regard. rsc.org For instance, nickel(II) complexes with structurally confined binaphthyl-proline-imidazoline-based chiral ligands have been shown to be highly effective in catalyzing the asymmetric aza-Friedel–Crafts alkylation of anilines. rsc.org These reactions can proceed under mild conditions to afford α-quaternary amino esters in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org While this specific example produces α-amino esters, the principle of using a chiral catalyst to control the stereochemical outcome of the N-alkylation of an aniline derivative is directly applicable.
Another powerful strategy involves the enantioselective functionalization of C(sp³)–H bonds. This approach can create key chiral building blocks for N-based drugs and catalysts. nih.gov The cooperative action of multiple catalysts, such as a combination of B(C₆F₅)₃ and a chiral Lewis acid co-catalyst, can promote the enantioselective reaction of an N-alkylamine-derived enamine with an electrophile, leading to the formation of a new stereocenter with high enantiomeric and diastereomeric control. nih.gov
The choice of synthetic route and catalyst system is paramount for achieving the desired stereochemical outcome. The development of enantioselective carbonylative coupling reactions, merging nickel-based selectivity with photoredox reactivity, has also opened new avenues for accessing α-chiral motifs. acs.org These methods can accommodate N-alkyl substituted secondary aryl amines as coupling partners, producing enantioenriched amides that can be precursors to the desired N-alkyl anilines. acs.org
Below is a table summarizing key approaches for stereocontrolled synthesis relevant to N-alkyl fluoroanilines.
| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Potential Enantiomeric Excess (ee) |
| Asymmetric aza-Friedel–Crafts Alkylation | Chiral Nickel(II) complexes | Effective for aniline derivatives; mild conditions. rsc.org | Up to 99% rsc.org |
| Asymmetric C–H Functionalization | Cooperative Lewis acid catalysts | Forms chiral building blocks from N-alkylamines. nih.gov | 95:5 to 98:2 er (enantiomeric ratio) nih.gov |
| Asymmetric Carbonylative Coupling | Nickel/Photoredox dual catalysis | Creates α-chiral amides from N-alkyl aryl amines. acs.org | 68–93% acs.org |
| Asymmetric Alkylation of Chiral Auxiliaries | Ni(II) complex of a Schiff base | Uses a chiral glycine (B1666218) equivalent; high diastereoselectivity. beilstein-journals.org | >99% de (diastereomeric excess) beilstein-journals.org |
Purity Assessment and Isolation Techniques in Synthetic Protocols
Following the synthesis of this compound, a rigorous process of isolation and purification is required to remove unreacted starting materials, catalysts, byproducts, and solvents. The purity of the final compound is then assessed using a combination of chromatographic and spectroscopic analytical methods to ensure it meets the required quality standards for its intended application.
Isolation Techniques
The initial workup of the reaction mixture typically involves several steps to isolate the crude product. A common procedure begins with quenching the reaction, followed by separating the organic and aqueous phases.
Extraction: The product is typically extracted from the aqueous reaction mixture into a water-immiscible organic solvent like diethyl ether, dichloromethane, or ethyl acetate. google.comgoogle.com
Washing: The organic layer is washed sequentially to remove impurities. A wash with a dilute acid solution, such as hydrochloric acid, can remove unreacted aniline precursors. google.com This is followed by a wash with a basic solution, like sodium bicarbonate, to neutralize any remaining acid, and finally with a saturated sodium chloride solution (brine) to reduce the amount of water in the organic phase.
Drying and Solvent Removal: The washed organic phase is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. google.com
Purification Methods
The crude product often requires further purification to achieve high purity.
Distillation: For liquid products like this compound, vacuum distillation is a common and effective method for purification, separating the desired compound from non-volatile impurities or components with significantly different boiling points. google.comgoogle.com
Chromatography: Column chromatography is a highly effective technique for separating the target compound from closely related impurities. beilstein-journals.org The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve the best separation.
Purity Assessment
Once the product is purified, its identity and purity level must be confirmed. A combination of analytical techniques is employed for comprehensive characterization.
Chromatographic Methods:
Gas Chromatography (GC): GC is used to determine the purity of volatile compounds and to detect and quantify any residual volatile impurities or byproducts. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing purity and is particularly useful for less volatile or thermally sensitive compounds. Reverse-phase HPLC is commonly used for aniline derivatives.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. ¹⁹F NMR is also particularly useful for fluorine-containing compounds. beilstein-journals.org
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm its identity.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond in the secondary amine and the C-F bond of the fluoroaromatic ring. google.com
The table below outlines the common techniques used for the purification and purity analysis of N-alkyl fluoroanilines.
| Technique | Purpose | Typical Application in Synthesis |
| Purification | ||
| Extraction | Isolation of product from aqueous phase. google.com | Post-reaction workup. google.com |
| Distillation | Purification of liquid products based on boiling point. google.com | Final purification of crude product. google.com |
| Column Chromatography | Separation of compounds based on polarity. beilstein-journals.org | Purification when distillation is ineffective or for removing isomeric impurities. beilstein-journals.org |
| Purity Assessment | ||
| Gas Chromatography (GC) | Quantify purity and volatile impurities. | Final quality control check. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and non-volatile impurities. | Final quality control check. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation and purity. beilstein-journals.org | Structural elucidation and isomeric purity assessment. beilstein-journals.org |
| Mass Spectrometry (MS) | Confirm molecular weight and identity. | Structural confirmation. |
| Infrared (IR) Spectroscopy | Identify functional groups. | Confirmation of product formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the atomic connectivity and environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of N-Alkyl Fluoroaniline Systems
The ¹H NMR spectrum of this compound is expected to display distinct signals for both the aromatic protons of the 2-fluoroaniline ring and the aliphatic protons of the 2-ethylbutyl side chain.
The four protons on the aromatic ring will appear as a complex multiplet system in the range of approximately 6.6 to 7.2 ppm. spectrabase.comspectrabase.com The electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom influence the chemical shifts of these protons. The proton ortho to the fluorine atom (H-3) and the proton para to the fluorine (H-5) are expected to be the most affected. Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent protons (³JH-F and ⁴JH-F) will contribute to the complexity of the splitting patterns. hmdb.ca
The N-H proton of the secondary amine is anticipated to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration but typically appears in the region of 3.5-4.5 ppm.
The protons of the 2-ethylbutyl group will exhibit characteristic aliphatic signals:
The two CH₂ protons directly attached to the nitrogen (N-CH₂) are expected to appear as a doublet of doublets around 3.0-3.2 ppm, due to coupling with the adjacent methine proton.
The single CH proton (methine) will likely be a multiplet around 1.6-1.8 ppm.
The four protons of the two equivalent ethyl CH₂ groups will resonate as a multiplet around 1.3-1.5 ppm.
The six protons of the two equivalent terminal CH₃ groups will appear as a triplet around 0.9-1.0 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H | 6.6 - 7.2 | Multiplet |
| NH | 3.5 - 4.5 | Broad Singlet |
| N-CH₂ | 3.0 - 3.2 | Doublet of Doublets |
| CH | 1.6 - 1.8 | Multiplet |
| Ethyl CH₂ | 1.3 - 1.5 | Multiplet |
| CH₃ | 0.9 - 1.0 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, six distinct aromatic signals and four aliphatic signals are expected.
The aromatic carbons will resonate in the downfield region (110-155 ppm). The carbon atom directly bonded to the fluorine atom (C-2) will show a large one-bond coupling constant (¹JC-F) and is expected to appear around 150-154 ppm (d, J ≈ 240 Hz). chemicalbook.com The carbon bearing the amino group (C-1) is predicted to be in the range of 135-140 ppm and will also exhibit coupling to the fluorine atom (²JC-F). chemicalbook.comrsc.org The other aromatic carbons will appear between 114 and 128 ppm, with their chemical shifts and C-F coupling constants (²JC-F, ³JC-F, ⁴JC-F) providing definitive assignment information. researchgate.netlibretexts.org
The aliphatic carbons of the 2-ethylbutyl group will appear in the upfield region of the spectrum:
The N-CH₂ carbon is expected around 48-52 ppm.
The CH (methine) carbon is predicted to be in the 38-42 ppm range.
The ethyl CH₂ carbons should resonate around 23-27 ppm.
The terminal CH₃ carbons will be the most upfield, at approximately 10-12 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-F (C-2) | 150 - 154 | ¹J ≈ 240 Hz |
| C-N (C-1) | 135 - 140 | ²J ≈ 10-15 Hz |
| Aromatic CH | 114 - 128 | J values vary |
| N-CH₂ | 48 - 52 | No |
| CH | 38 - 42 | No |
| Ethyl CH₂ | 23 - 27 | No |
| CH₃ | 10 - 12 | No |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Confirmation
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical shift for a fluorine on an aniline ring typically falls within a well-defined range. nih.govnih.gov The signal for the fluorine at the C-2 position is anticipated to appear as a multiplet due to coupling with the adjacent aromatic protons, most significantly the proton at C-3 (³JH-F) and to a lesser extent the proton at C-6 (⁴JH-F). researchgate.net
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would confirm the connectivity within the 2-ethylbutyl chain by showing cross-peaks between the N-CH₂, CH, ethyl CH₂, and CH₃ protons. It would also help delineate the coupling network among the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbons. It would be used to definitively link each proton signal of the 2-ethylbutyl group to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. tsijournals.comtsijournals.comresearchgate.net
N-H Stretch: A moderate, sharp absorption band is expected in the region of 3350-3450 cm⁻¹, characteristic of a secondary amine N-H bond. researchgate.net
C-H Stretches: Aliphatic C-H stretching vibrations from the 2-ethylbutyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce several sharp bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching of the aromatic carbon to nitrogen bond will likely appear in the 1250-1350 cm⁻¹ range. tsijournals.com
C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the 1200-1280 cm⁻¹ region. chemicalbook.com
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (sec. amine) | 3350 - 3450 | Moderate, Sharp |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1200 - 1280 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.
The molecular formula of this compound is C₁₂H₁₈FN. Its molecular weight is approximately 195.28 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 195. As the molecule contains one nitrogen atom, this molecular weight adheres to the nitrogen rule (an odd molecular weight for a compound with an odd number of nitrogen atoms). libretexts.org
The fragmentation pattern of N-alkylanilines is often dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orgmiamioh.edu For this compound, the most likely fragmentation pathway involves the loss of a propyl radical (•CH₂CH₂CH₃) from the 2-ethylbutyl side chain. This cleavage results in a stable, resonance-delocalized cation.
Molecular Ion [M]⁺: m/z = 195
Major Fragment [M - 43]⁺: The base peak is expected at m/z = 152, corresponding to the loss of a propyl radical (C₃H₇•). This fragment, [C₉H₁₁FN]⁺, is stabilized by resonance involving the nitrogen atom and the aromatic ring. libretexts.org
Other Fragments: Loss of the entire alkyl chain could also occur, leading to a fragment corresponding to the 2-fluoroanilinium radical cation at m/z = 111. nist.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Significance |
| 195 | [C₁₂H₁₈FN]⁺ | Molecular Ion |
| 152 | [M - C₃H₇]⁺ | Base Peak (from α-cleavage) |
| 111 | [C₆H₅FN]⁺ | Loss of the alkyl side chain |
Computational and Theoretical Investigations of Molecular Architecture and Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of N-(2-ethylbutyl)-2-fluoroaniline. These calculations offer insights into the molecule's fundamental characteristics.
Electronic Structure and Conformation Analysis of this compound
DFT calculations are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of this compound. By solving the Kohn-Sham equations, researchers can determine the molecule's molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Conformational analysis through DFT involves calculating the energies of various possible spatial arrangements of the atoms in the molecule. This process identifies the most stable conformer, which corresponds to the global minimum on the potential energy surface. For this compound, the flexibility of the 2-ethylbutyl group allows for several possible conformers. Theoretical studies would systematically rotate the single bonds to map out the potential energy landscape and identify the lowest energy structure.
Energy Landscape and Conformational Isomerism
The energy landscape of this compound, as revealed by computational studies, details the relative energies of its different conformers and the energy barriers that separate them. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The relative populations of these conformers at a given temperature can be predicted using the Boltzmann distribution based on their calculated energy differences. Understanding the energy landscape is critical for interpreting experimental data and predicting the molecule's dynamic behavior.
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations provide a theoretical framework for predicting various molecular properties of this compound, which can then be compared with experimental data.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemistry allows for the theoretical prediction of spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound can be calculated. These theoretical values, when compared with experimental NMR spectra, can help in the definitive assignment of signals to specific atoms within the molecule.
Similarly, the vibrational frequencies corresponding to the different modes of molecular vibration can be computed. ethz.ch These frequencies can be correlated with the peaks observed in infrared (IR) and Raman spectra. ethz.ch The calculation of vibrational frequencies is often performed within the harmonic approximation. ethz.ch
Table 1: Theoretically Predicted Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amine | 3400-3500 |
| C-H Stretch (Aromatic) | Phenyl ring | 3000-3100 |
| C-H Stretch (Aliphatic) | Ethylbutyl group | 2850-2960 |
| C-N Stretch | Amine | 1250-1350 |
| C-F Stretch | Fluoro group | 1100-1200 |
Analysis of Atomic Charges and Electron Density Distribution
The distribution of electrons within the this compound molecule can be analyzed through calculations of atomic charges and electron density. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial charges to each atom. This information reveals the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the fluorine atom, for example, is expected to influence the electron density on the aniline (B41778) ring.
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface for a given reaction. This allows for the determination of activation energies and the identification of the most likely reaction pathway. For instance, the mechanism of its synthesis or its potential metabolic pathways could be explored using these computational techniques.
Solvent Effects on Molecular Conformation and Reactivity from Theoretical Models
The primary theoretical approaches to modeling solvent effects are categorized into explicit and implicit solvent models. ucsb.edu Explicit solvent models treat individual solvent molecules as part of the total system, offering a detailed picture of solute-solvent interactions, such as hydrogen bonding. ucsb.edu Molecular dynamics (MD) simulations often employ this approach to study the dynamic behavior of a solute in a solvent box. researchgate.netresearchgate.netnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is a more computationally efficient way to capture the bulk electrostatic effects of the solvent. ucsb.edunih.gov
For aniline derivatives, theoretical studies show that solvent polarity can influence key geometric parameters and electronic properties. researchgate.net A key aspect of aniline chemistry is the degree of pyramidalization at the nitrogen atom and the rotation around the C-N bond. In 2-fluoroaniline (B146934), for instance, the fluorine atom at the ortho position can engage in weak non-covalent interactions with the amino group, affecting the molecule's geometry. umanitoba.ca The introduction of an N-alkyl substituent, such as the 2-ethylbutyl group, adds further conformational flexibility.
Computational studies on N-alkylanilines, specifically N-ethyl-4-nitroaniline, have demonstrated that the planarity of the amino group relative to the aromatic ring can be influenced by the solvent. researchgate.net While the nitro group in these studies introduces strong electronic effects, the general principles of solvent-solute interaction are applicable. It was observed that the amino group is significantly displaced from the plane of the aromatic ring. researchgate.net This non-planar conformation is largely maintained even when moving from the gas phase (vacuum) to solvents of increasing polarity, such as tetrahydrofuran (B95107) and ethanol. researchgate.net This suggests that for a molecule like this compound, the bulky alkyl group and the ortho-fluoro substituent are likely the dominant factors in determining the local geometry around the nitrogen atom, with solvent effects playing a more subtle role in modulating this conformation.
The reactivity of a molecule is intrinsically linked to its electronic structure, which is also susceptible to solvent effects. A key indicator of chemical reactivity is the frontier molecular orbital energy gap (HOMO-LUMO gap). A smaller gap generally implies higher reactivity. dntb.gov.ua Studies on 4-nitroaniline (B120555) derivatives have shown that increasing solvent polarity leads to an increase in the ground-state dipole moment and a decrease in the HOMO-LUMO gap, suggesting an enhancement of reactivity in more polar environments. journalirjpac.com This is attributed to the differential stabilization of the more polar ground state by the polar solvent. researchgate.net
The following tables, derived from a computational study on the analogous compound N-ethyl-4-nitroaniline, illustrate the typical influence of solvent polarity on molecular geometry and electronic properties.
Table 1: Effect of Solvent on the Dihedral Angle of the Amino Group in N-ethyl-4-nitroaniline
| Solvent | Dielectric Constant | C1-C2-N-C(alkyl) Dihedral Angle (°) |
| Vacuum | 1.0 | 15.7 |
| Tetrahydrofuran | 7.58 | 15.8 |
| Ethanol | 24.55 | 15.8 |
| Data from a study on N-ethyl-4-nitroaniline, an analogous compound, calculated at the B3LYP/6-31G level of theory. researchgate.net* |
Table 2: Effect of Solvent on the Electronic Properties of N-ethyl-4-nitroaniline
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Vacuum | 1.0 | 7.96 | -6.44 | -2.11 | 4.33 |
| Tetrahydrofuran | 7.58 | 10.22 | -6.48 | -2.29 | 4.19 |
| Ethanol | 24.55 | 10.74 | -6.50 | -2.33 | 4.17 |
| Data from a study on N-ethyl-4-nitroaniline, an analogous compound, calculated at the B3LYP/6-31G level of theory. researchgate.net* |
These data indicate that for related aniline derivatives, increasing solvent polarity leads to a significant increase in the dipole moment and a modest decrease in the HOMO-LUMO energy gap, suggesting enhanced reactivity. researchgate.netjournalirjpac.com The minimal change in the dihedral angle across different media suggests that the fundamental conformation is robust, though electronic properties are more sensitive to the solvent environment. researchgate.net For this compound, similar trends would be expected, where polar solvents would likely increase its ground-state dipole moment and modulate its reactivity by altering the energies of its frontier molecular orbitals.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Nucleophilic Reactivity of the Amine Functionality
The amine group in N-(2-ethylbutyl)-2-fluoroaniline is a key center for nucleophilic reactions. The nitrogen atom possesses a lone pair of electrons, rendering it capable of attacking electrophilic centers. The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of substituents on the aromatic ring. masterorganicchemistry.com
The 2-ethylbutyl group attached to the nitrogen presents a moderate degree of steric bulk, which can influence the accessibility of the nitrogen's lone pair to electrophiles. masterorganicchemistry.com Generally, increasing the steric hindrance around the nitrogen atom can decrease its nucleophilicity. masterorganicchemistry.com
Recent studies have explored the use of amine nucleophiles in various reactions. For instance, the Bargellini reaction has been shown to proceed with aromatic amines as nucleophiles, leading to the formation of functionalized, privileged structures that may be useful in drug discovery. researchgate.net Furthermore, the intrinsic reactivity of electrophilic moieties with amine-containing nucleophiles, such as N-α-acetyl-L-lysine, has been a subject of investigation to guide the design of covalent inhibitors. rsc.org
The kinetics of reactions involving anilines with electrophiles like 1-fluoro-2,4-dinitrobenzene (B121222) have been studied in various solvents. rsc.org These studies reveal that the reaction can be base-catalyzed depending on the solvent, providing insights into the mechanism of nucleophilic aromatic substitution. rsc.orgrsc.org
A summary of factors influencing the nucleophilic reactivity of the amine in this compound is presented in the table below.
| Factor | Influence on Nucleophilicity | Rationale |
| 2-Ethylbutyl Group | Decrease | Steric hindrance around the nitrogen atom impedes its approach to electrophiles. masterorganicchemistry.com |
| ortho-Fluorine Atom | Decrease | The electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen. nih.gov |
| Solvent Polarity | Variable | The solvent can influence reaction rates and mechanisms, with polar aprotic solvents often favoring S(_N)2 reactions. masterorganicchemistry.com |
| Basicity | Generally Correlated | Higher basicity often correlates with higher nucleophilicity, though exceptions exist. masterorganicchemistry.com |
Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Ring
Electrophilic aromatic substitution (S(_E)Ar) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The substituents already present on the benzene ring dictate the position and rate of further substitution. wikipedia.org In this compound, both the amino group (-NHR) and the fluorine atom (-F) are ortho, para-directing groups. However, the amino group is a strong activating group, while fluorine is a weak deactivating group. wikipedia.org
The powerful activating and ortho, para-directing nature of the amino group dominates the regioselectivity of electrophilic aromatic substitution reactions. Therefore, incoming electrophiles will primarily be directed to the positions ortho and para to the amino group. Given that the 2-position is occupied by fluorine, the primary sites for substitution will be the 4- and 6-positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.
Nitration: Substitution with a nitro group (-NO(_2)) using nitric acid and a catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO(_3)H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Addition of an alkyl or acyl group, respectively. youtube.com
The table below summarizes the expected major products for electrophilic aromatic substitution on this compound.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br(_2), FeBr(_3) | 4-Bromo-N-(2-ethylbutyl)-2-fluoroaniline and 6-Bromo-N-(2-ethylbutyl)-2-fluoroaniline |
| Nitration | HNO(_3), H(_2)SO(_4) | N-(2-ethylbutyl)-2-fluoro-4-nitroaniline and N-(2-ethylbutyl)-2-fluoro-6-nitroaniline |
| Sulfonation | Fuming H(_2)SO(_4) | 4-Amino-5-fluoro-3-(2-ethylbutylamino)benzenesulfonic acid and 3-Amino-5-fluoro-2-(2-ethylbutylamino)benzenesulfonic acid |
It is important to note that steric hindrance from the N-(2-ethylbutyl) group might influence the ratio of substitution at the 4- versus the 6-position.
Cyclization Reactions Involving Fluoroanilines
N-substituted fluoroanilines are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The presence of both a nucleophilic amine and an activated aromatic ring within the same molecule allows for intramolecular reactions to form new rings.
Quinolones and their reduced counterparts, tetrahydroquinolines, are important heterocyclic scaffolds found in many biologically active compounds. organic-chemistry.orgresearchgate.net this compound can serve as a starting material for the synthesis of these structures.
One common strategy for quinolone synthesis involves the cyclization of β-arylaminoacrylates or related intermediates. For instance, the reaction of an aniline (B41778) with a β-ketoester followed by cyclization is a classic route. The fluorine substituent can influence the cyclization step.
Tetrahydroquinolines can be synthesized through various methods, including the reductive cyclization of nitroarenes and domino reactions. nih.govnih.gov A two-step procedure involving regioselective intermolecular hydroaminoalkylation followed by intramolecular Buchwald-Hartwig amination has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines. researchgate.net Another approach involves the boronic acid-catalyzed one-pot tandem reduction of quinolines followed by reductive alkylation to yield N-alkyl tetrahydroquinolines. organic-chemistry.org
The presence of an electron-withdrawing group, such as a nitro group, ortho or para to the fluorine atom can facilitate S(_N)Ar-based cyclization reactions to form dihydroquinolinones. nih.gov
The table below illustrates a general reaction scheme for the potential synthesis of a tetrahydroquinoline derivative from this compound.
| Reactant 1 | Reactant 2 | Product Type | General Reaction |
| This compound | An appropriate dielectrophile (e.g., 1,3-dihalopropane) | N-(2-ethylbutyl)-8-fluoro-1,2,3,4-tetrahydroquinoline | Intramolecular cyclization following initial N-alkylation. |
Beyond quinolones and tetrahydroquinolines, N-alkyl fluoroanilines can participate in a variety of other heterocyclic annulation reactions. These reactions often involve the construction of a new ring fused to the benzene ring.
For example, palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) is a powerful tool for synthesizing nitrogen-containing heterocycles. researchgate.net Starting with an appropriately functionalized this compound derivative, various five-, six-, and seven-membered rings can be constructed.
The synthesis of pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones has been achieved through the nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives. beilstein-journals.org While not directly involving fluoroanilines, these methods highlight the versatility of cyclization strategies that could be adapted.
The interaction of 2H-furo[3,2-b]pyran-2-ones with various nitrogen nucleophiles has been investigated, showing that the reaction pathway depends on the nature of the amine. beilstein-journals.org With aliphatic amines, enamines are formed, while dinucleophiles lead to recyclization. beilstein-journals.org These findings suggest that this compound could potentially react with such systems to form novel heterocyclic structures.
Stability and Degradation Pathways of N-Alkyl Fluoroanilines
The stability of N-alkyl fluoroanilines is an important consideration in their synthesis, storage, and application. Like other anilines, they can be susceptible to oxidation, particularly when exposed to air and light. The amino group can be oxidized to form various products, including nitroso, nitro, and polymeric materials.
The fluorine atom generally enhances the stability of the aromatic ring towards oxidative degradation. However, under certain conditions, such as high temperatures or in the presence of strong oxidizing agents, degradation can occur. One potential degradation pathway involves the nucleophilic displacement of the fluorine atom, although this typically requires harsh conditions or the presence of strong activating groups on the ring.
The C-N bond of the N-alkyl group can also be a site of cleavage under certain chemical or enzymatic conditions. For example, dealkylation can occur in biological systems or through specific chemical reactions.
Fluoroanilines have been identified as degradation products of certain herbicides in the environment, indicating their potential for formation through the breakdown of more complex molecules. nih.gov The environmental fate of 4-fluoroaniline (B128567) has been studied, revealing that it is expected to have high mobility in soil but can also bind to organic matter. nih.gov
Influence of Fluorine on Reaction Selectivity and Kinetics
The fluorine atom in the ortho position of this compound exerts a significant influence on the molecule's reactivity, selectivity, and reaction kinetics. This influence stems from fluorine's unique electronic properties, primarily its high electronegativity and the resulting strong inductive effect.
Influence on Nucleophilicity and Basicity: As previously mentioned, the electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amine compared to its non-fluorinated analog. nih.gov This can affect the rates of reactions where the amine acts as a nucleophile.
Influence on Cyclization Reactions: In cyclization reactions that proceed via nucleophilic aromatic substitution (S(_N)Ar), the fluorine atom can act as a good leaving group, especially when the ring is activated by other electron-withdrawing groups. nih.gov This can facilitate the formation of heterocyclic rings.
Kinetic Studies: Kinetic studies of reactions involving fluorinated aromatic compounds provide quantitative insights into the effect of fluorine. For example, the kinetics of the reaction of aniline with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes have been compared, revealing differences in reaction mechanisms and the role of base catalysis. rsc.orgrsc.org The study of reaction kinetics helps in understanding the sequence of elementary steps in a reaction mechanism. libretexts.orgyoutube.comyoutube.com
The table below summarizes the key influences of the ortho-fluorine substituent on the chemical behavior of this compound.
| Reaction Type | Influence of ortho-Fluorine | Mechanistic Rationale |
| Amine Nucleophilicity | Decreased rate | Inductive electron withdrawal reduces electron density on the nitrogen atom. nih.gov |
| Electrophilic Aromatic Substitution | Decreased rate, ortho/para direction | Deactivating inductive effect slows the reaction, but lone pairs on fluorine direct incoming electrophiles to the ortho and para positions. libretexts.org |
| Nucleophilic Aromatic Substitution (at the F-bearing carbon) | Increased rate (if activated) | Fluorine is a good leaving group, especially when the aromatic ring is activated by other electron-withdrawing groups. nih.gov |
Future Research Directions and Unexplored Avenues for Fluoroaniline Derivatives
Development of Novel and Sustainable Synthetic Methodologies for N-(2-ethylbutyl)-2-fluoroaniline
The synthesis of N-alkylated anilines, including this compound, traditionally relies on methods that can be energy-intensive and may generate significant chemical waste. Future research is poised to address these challenges by developing more sustainable and efficient synthetic routes.
Green Catalysis and Reagents: A primary focus will be the replacement of conventional catalysts with more environmentally benign alternatives. For instance, the use of magnesium sulphate in glacial acetic acid has been shown to be an effective and eco-friendly system for the acetylation of anilines, a reaction type that shares mechanistic features with N-alkylation ijtsrd.com. Future work could explore the adaptation of such simple, inexpensive, and non-toxic catalysts for the N-alkylation of 2-fluoroaniline (B146934) with 2-ethylbutyl halides or other suitable precursors. Iron-catalyzed synthesis of N-alkyl anilines from arenes using an environmentally benign iron(II) salt presents another promising avenue, potentially offering a more direct route to the target molecule under milder conditions chemistryviews.orgorganic-chemistry.org.
Biocatalysis: The application of enzymes in synthetic chemistry offers high selectivity and mild reaction conditions. Biocatalytic approaches, such as the use of engineered tryptophan synthase (TrpB) for the synthesis of β-N-substituted-α-amino acids, highlight the potential for enzymatic N-alkylation nih.govresearchgate.net. Research into novel enzymes or engineered existing ones could lead to a direct and enantioselective synthesis of this compound, particularly if chiral variants are desired. The use of immobilized nitroreductase for the synthesis of anilines also points towards the potential of biocatalysis in the production of the fluoroaniline (B8554772) precursor itself, in a more sustainable manner nih.govacs.org.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity, with reduced reaction times. For example, a three-step continuous flow synthesis has been successfully applied to the production of other complex aniline (B41778) derivatives, demonstrating the feasibility of this approach acs.org. Such a system for this compound would likely involve the in-line reaction of 2-fluoroaniline with a suitable alkylating agent, followed by purification.
Photocatalysis: Visible-light-induced reactions represent a rapidly growing area of green chemistry. A strategy for the N-alkylation of anilines with 4-hydroxybutan-2-one using visible light and a simple ammonium bromide catalyst has been developed, avoiding the need for metallic catalysts, oxidants, or bases nih.gov. Exploring similar photocatalytic systems for the synthesis of this compound could offer a highly efficient and environmentally friendly alternative to traditional thermal methods.
Future research in this area will likely focus on combining these approaches, for instance, by using biocatalysts in flow reactors or developing photo-biocatalytic systems, to create truly sustainable and efficient syntheses of this compound.
| Synthetic Approach | Key Advantages | Potential Catalyst/System | Relevant Research |
| Green Catalysis | Eco-friendly, low cost, mild conditions | Magnesium sulphate, Iron(II) salts | ijtsrd.comchemistryviews.orgorganic-chemistry.org |
| Biocatalysis | High selectivity, mild conditions, sustainability | Engineered Tryptophan Synthase, Nitroreductase | nih.govresearchgate.netnih.govacs.org |
| Flow Chemistry | Improved safety, scalability, and control | Continuous flow reactors with packed-bed catalysts | acs.org |
| Photocatalysis | Use of renewable energy, catalyst-free potential | Visible light with organic or simple inorganic catalysts | nih.gov |
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Kinetic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and for the rational design of new reactions. For this compound, future research should focus on elucidating the intricate details of its formation and subsequent reactions.
In Situ Spectroscopic Techniques: The use of in situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy), in situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy, will be invaluable. These techniques allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for quenching the reaction. This would provide direct evidence for proposed intermediates in the N-alkylation of 2-fluoroaniline and help to identify any competing side reactions.
Kinetic Analysis: Detailed kinetic studies will be essential to determine the rate laws and activation parameters for the synthesis of this compound under various catalytic systems. This information is critical for understanding the role of the catalyst and for optimizing reaction conditions such as temperature, concentration, and catalyst loading. For instance, understanding the kinetics of iridium-catalyzed N-alkylation of anilines with alcohols has been instrumental in improving the efficiency of these reactions researchgate.net.
By combining in situ spectroscopy with rigorous kinetic analysis, a comprehensive mechanistic picture can be developed. This will not only aid in optimizing the synthesis of this compound but also contribute to a broader understanding of N-alkylation reactions involving sterically hindered anilines and alkylating agents.
Theoretical Prediction and Experimental Validation of Reactivity Profiles
Computational chemistry provides a powerful tool for predicting the reactivity of molecules and for guiding experimental work. Future research on this compound will benefit significantly from a synergistic approach that combines theoretical predictions with experimental validation.
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the electronic structure of this compound and to predict its reactivity towards various electrophiles and nucleophiles. For example, calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can identify the most likely sites for chemical attack. Furthermore, DFT can be used to model the transition states of potential reactions, providing insights into reaction barriers and preferred pathways.
Hammett and Taft Parameter Correlations: The electronic effect of the fluorine atom and the steric effect of the 2-ethylbutyl group on the reactivity of the aniline nitrogen and the aromatic ring can be quantitatively assessed through correlations with Hammett and Taft parameters. This would allow for a comparison of the reactivity of this compound with a wide range of other substituted anilines, aiding in the prediction of its behavior in different chemical transformations.
Experimental validation of these theoretical predictions will be crucial. This can be achieved through carefully designed experiments that probe the regioselectivity and stereoselectivity of reactions involving this compound. The agreement between theoretical predictions and experimental outcomes will provide a robust understanding of the molecule's reactivity profile.
Exploration of New Chemical Transformations for N-Alkyl Fluoroanilines
The unique combination of a fluorine atom, a secondary amine, and a sterically demanding alkyl group in this compound opens up possibilities for exploring novel chemical transformations.
Directed C-H Functionalization: The nitrogen atom of the N-alkyl group could act as a directing group for the functionalization of the aromatic ring at the ortho-position. This would allow for the introduction of a variety of substituents, leading to the synthesis of highly functionalized fluoroaniline derivatives that would be difficult to access through traditional methods.
Novel Cyclization Reactions: The development of new cyclization strategies involving the N-alkyl aniline moiety could lead to the synthesis of novel heterocyclic compounds. For example, intramolecular reactions involving the 2-ethylbutyl group and the aromatic ring could be explored to construct new ring systems with potential biological activity.
Dual Catalysis Approaches: The use of dual catalytic systems could enable new modes of reactivity. For instance, combining a Lewis acid with a Lewis base has been shown to be effective in the thioarylation of anilines rsc.org. Similar dual catalytic approaches could be explored for the functionalization of this compound, leading to new and efficient bond-forming reactions.
Design and Synthesis of Complex Architectures Incorporating the this compound Motif
The incorporation of the this compound unit into larger and more complex molecular architectures is a promising avenue for future research. The specific steric and electronic properties of this motif could impart unique characteristics to the resulting macromolecules.
Pharmaceutical and Agrochemical Scaffolds: The fluoroaniline moiety is a common feature in many bioactive molecules. The synthesis of new derivatives of this compound and their screening for biological activity could lead to the discovery of new drug candidates or agrochemicals. For example, aniline-containing derivatives of parthenolide have shown anti-leukemia activity nih.gov.
Advanced Materials: The incorporation of this compound into polymers or other materials could lead to novel properties. The fluorine atom could enhance thermal stability and hydrophobicity, while the N-alkyl group could influence the material's morphology and solubility.
Supramolecular Chemistry: The N-H group of this compound can participate in hydrogen bonding, making it a potential building block for the construction of self-assembling supramolecular structures. The steric bulk of the 2-ethylbutyl group would likely play a significant role in directing the assembly process.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and other fluoroaniline derivatives, and will likely uncover new and valuable applications for this fascinating class of compounds.
Q & A
Q. What synthetic strategies are optimal for preparing N-(2-ethylbutyl)-2-fluoroaniline derivatives, and how do coupling agents influence reaction efficiency?
Methodological Answer: The synthesis typically involves amide bond formation between 2-fluoroaniline and alkyl/aryl carboxylic acid derivatives. Key steps include:
- Coupling Agents : Use carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) to activate carboxylic acids. For example, HATU enhances yield in sterically hindered reactions due to its superior activation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction homogeneity.
- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream biological assays .
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : NMR identifies fluorine’s electronic environment, while NMR resolves alkyl chain conformation and aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and purity.
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the fluorine atom) .
- Ion Mobility Spectrometry (IMS) : Detects isomerization or conformational changes under varying electric fields, as demonstrated for fluoroaniline derivatives .
Advanced Research Questions
Q. How does the position of fluorine substitution in this compound derivatives influence isomerization and biological target interactions?
Methodological Answer:
- Isomerization Studies : High kinetic energy IMS (HiKE-IMS) reveals that ortho-fluorine (as in 2-fluoroaniline) induces distinct protonation states and mobility shifts compared to para-substituted analogs. For example, 2-fluoroaniline exhibits baseline-separated peaks for NH and clustered hydronium ions under high electric fields, affecting receptor binding .
- Computational Modeling : Density Functional Theory (DFT) calculates reduced mobility values to correlate protonation states with experimental IMS data .
- Biological Implications : Fluorine’s electron-withdrawing effect alters π-stacking and hydrogen-bonding interactions with enzyme active sites, as seen in TGF-β inhibitors like vactosertib .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives, particularly in targeting kinases or receptors?
Methodological Answer:
- Kinase Assays : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) to measure IC values. For TGF-β receptor inhibitors like EW-7197, structural analogs of 2-fluoroaniline derivatives show nanomolar potency .
- Cell-Based Models : Validate efficacy in cancer cell lines (e.g., breast cancer MDA-MB-231) using proliferation assays and Western blotting for phosphorylated Smad2/3 .
- Molecular Docking : Align derivatives with receptor crystal structures (e.g., TGF-β type I receptor, PDB: 3KFD) to predict binding modes and optimize substituent positioning .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 2-fluoroaniline derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., colorectal vs. breast cancer models) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length, fluorination pattern) and measure changes in potency. For example, replacing a butyl chain with a propargyl group alters logP and membrane permeability .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional luciferase reporter assays) .
Q. What computational tools are recommended for predicting the physicochemical properties and reactivity of this compound derivatives?
Methodological Answer:
- Quantum Chemistry Software : Gaussian or ORCA for calculating Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid bilayer environments.
- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, metabolic stability, and toxicity profiles early in drug design .
Case Study: Application in TGF-β Inhibition
Q. How was this compound utilized in the development of vactosertib (EW-7197), a TGF-β inhibitor?
Methodological Answer:
- Lead Optimization : Introduce a triazolo[1,5-a]pyridine moiety to the 2-fluoroaniline scaffold, enhancing kinase selectivity .
- In Vivo Testing : Assess oral bioavailability in murine models, achieving >80% plasma exposure at 10 mg/kg .
- Clinical Translation : Correlate in vitro IC with tumor suppression in xenograft models, validating target engagement via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
